甲基2-异硫氰酸乙酯

描述

Methyl 2-isothiocyanatoacetate is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used to introduce the isothiocyanate group into molecules, which is a functional group of interest in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of compounds related to methyl 2-isothiocyanatoacetate has been explored in several studies. For instance, the reaction of lead(IV) 4-indolyl triacetate with substituted methyl 2-oxo-1-cyclohexanecarboxylates has been investigated as a route to synthesize N-methylwelwitindolinone C isothiocyanate, a natural product with a quaternary center . Additionally, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole analogs has been achieved through chemical transformations starting from chloromethylated precursors . These synthetic routes highlight the utility of methyl isothiocyanate derivatives in constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds derived from methyl isothiocyanatoacetate has been elucidated using various analytical techniques. For example, an unexpected major product from the reaction of methyl isothiocyanatoacetate with 2-aminothiophenol was identified as methyl 1-(2-benzothiazolyl)-4-oxo-2-thioxo-3-imidazolidinylacetate through X-ray crystal structure analysis . This demonstrates the complexity of reactions involving isothiocyanate derivatives and the importance of structural characterization in understanding the outcomes of synthetic processes.

Chemical Reactions Analysis

Methyl 2-isothiocyanatoacetate and its derivatives participate in a variety of chemical reactions. The reactions of methyl isothiocyanate with dianions derived from cyclic thioureas have been shown to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Moreover, the reaction of methyl isothiocyanate with lithium diisopropylamide followed by alkylation has been used to synthesize isomeric thiazole and imidazole derivatives . These reactions demonstrate the reactivity of isothiocyanate compounds and their potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-isothiocyanatoacetate derivatives are crucial for their application in synthesis and potential biological activity. The gas-phase synthesis and characterization of the methyl-2,2-dicyanoacetate anion, a related compound, have been performed using photoelectron imaging, providing insights into the isomeric form and vibrational autodetachment of the molecule . Such studies are essential for understanding the behavior of these compounds under different conditions and can inform their use in various chemical contexts.

科学研究应用

生物熏蒸和土壤病虫害管理

甲基2-异硫氰酸乙酯,是一种类似于甲基异硫氰酸酯(MITC)的化学类似物,在生物熏蒸用于管理土壤病虫害方面已经得到探索。研究表明,释放类似于MITC的异硫氰酸酯的某些十字花科绿肥在土壤病虫害管理中可以发挥有效作用。这些天然化合物可以作为合成熏蒸剂(如溴化甲基)的替代品或补充品,在适当的生产系统中展示出效果和成本节约。然而,它们并不普遍强大到足以在所有系统中取代溴化甲基(Matthiessen & Kirkegaard, 2006)。

降解和环境影响

已经在不同情境下研究了相关化合物的降解,例如对甲基对硫磷的降解。例如,使用流体力学空化反应器降解甲基对硫磷的研究表明,可以实现超过90%的降解。这表明类似的方法可能适用于降解甲基2-异硫氰酸乙酯,确保环境安全(Patil & Gogate, 2012)。

农业病害控制

在施用甲基硫代钠(一种降解为MITC的杀虫剂)后,MITC在农业土壤中的命运进行了研究。结果表明,MITC的生成和消散在不同土壤中有显著差异,影响了病害控制的有效性。这项研究强调了了解土壤中甲基2-异硫氰酸乙酯类似物行为对于有效的农业病害管理的重要性(Triky-Dotan et al., 2007)。

安全和危害

“Methyl 2-isothiocyanatoacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

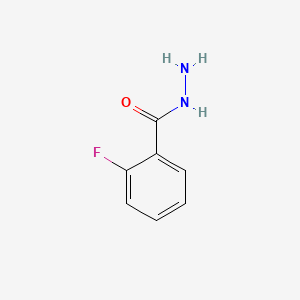

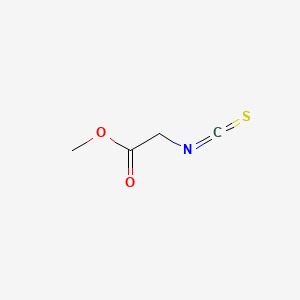

IUPAC Name |

methyl 2-isothiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWGDPFDGIPFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

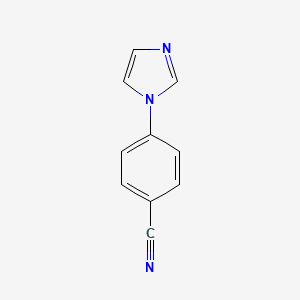

COC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175275 | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-isothiocyanatoacetate | |

CAS RN |

21055-37-8 | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21055-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21055-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)